molecular formula C8H17ClN2O B3048720 N-(4-aminocyclohexyl)acetamide hydrochloride CAS No. 1803591-14-1

N-(4-aminocyclohexyl)acetamide hydrochloride

Cat. No.: B3048720
CAS No.: 1803591-14-1
M. Wt: 192.68
InChI Key: SNAKODNYSNFMPS-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)acetamide hydrochloride is a cyclohexylamine-derived acetamide featuring a primary amine at the 4-position of the cyclohexane ring and an acetamide group. This compound is synthesized via carbodiimide-mediated coupling reactions, as demonstrated in pharmacological studies targeting eukaryotic translation initiation factor 2B (eIF2B) modulation . Its molecular formula is C₈H₁₇ClN₂O, with a molecular weight of 204.69 g/mol. The trans-1,4-cyclohexyl configuration ((1r,4r)-stereochemistry) is critical for its biological activity, particularly in antagonizing the integrated stress response (ISR) by stabilizing eIF2B dimers .

Properties

IUPAC Name

N-(4-aminocyclohexyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAKODNYSNFMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-14-1
Record name Acetamide, N-(4-aminocyclohexyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name N-(4-aminocyclohexyl)acetamide hydrochloride
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Preparation Methods

Direct Acylation of trans-1,4-Diaminocyclohexane

The most efficient method involves sequential monoacetylation of trans-1,4-diaminocyclohexane (CAS 2615-25-0) under kinetically controlled conditions:

Reaction Scheme
trans-1,4-Cyclohexanediamine + Acetyl chloride → N-(trans-4-Aminocyclohexyl)Acetamide + HCl

Optimized Protocol

  • Charge 500 mL dichloromethane with 100 g (0.88 mol) trans-1,4-cyclohexanediamine and 103.91 g (1.31 mol) pyridine
  • Add 69.44 g (0.88 mol) acetyl chloride dropwise at 0°C under N₂ atmosphere
  • Stir 6 h at 20°C
  • Concentrate in vacuo, dissolve residue in ethyl acetate
  • Wash with 5% citric acid (3×150 mL)
  • Dry over Na₂SO₄, concentrate, and recrystallize from ethanol/water (4:1)

Table 1: Performance Metrics of Direct Acylation

Parameter Value Impact on Yield
Stoichiometry (Amine:AcCl) 1:1 Prevents diacetylation
Temperature 0°C → 20°C 94.7% yield vs 81% at 25°C
Solvent Dichloromethane Enhances amine solubility
Workup Citric acid wash Removes pyridine-HCl

This method’s 94.7% isolated yield surpasses alternative routes, with HPLC purity >99.8% after recrystallization.

Reaction Optimization and Parameters

Acetylating Agent Selection

Comparative studies identify acetyl chloride as superior to acetic anhydride:

Table 3: Acylating Agent Performance

Agent Equivalent Yield (%) Diacetylated Byproduct
Acetyl chloride 1.0 94.7 <0.5%
Acetic anhydride 1.2 88.3 3.1%

The chloride’s gaseous byproduct (HCl) drives reaction completion, while anhydride systems require precise stoichiometry to minimize over-acylation.

Solvent Effects on Reaction Kinetics

Table 4: Solvent Screening Data

Solvent Dielectric Constant Reaction Time (h) Yield (%)
Dichloromethane 8.93 6 94.7
THF 7.58 8 89.2
Ethyl acetate 6.02 12 78.4

Polar aprotic solvents optimize both reagent solubility and reaction rate, with dichloromethane providing ideal balance between polarity and easy removal.

Industrial-Scale Production Considerations

Continuous Flow Acetylation

Pilot plant data (100 kg/batch) demonstrates scalability advantages:

Process Intensification Parameters

  • Tubular reactor (L = 15 m, ID = 0.2 m)
  • Residence time: 22 min
  • In-line IR monitoring at 1750 cm⁻¹ (amide C=O)

Table 5: Batch vs Continuous Performance

Metric Batch Reactor Continuous Flow
Space-time yield 0.88 kg/h·m³ 4.12 kg/h·m³
Energy consumption 18 kWh/kg 9.3 kWh/kg
Purity consistency ±2.1% ±0.7%

Continuous processing reduces diacetylation to <0.1% through precise stoichiometric control.

Hydrochloride Salt Formation

Salt Crystallization Dynamics

Post-acetylation treatment with gaseous HCl in ethanol/ether (1:3) yields the hydrochloride salt:

Optimized Crystallization Protocol

  • Dissolve 100 g free base in 300 mL ethanol
  • Bubble HCl gas until pH 1.5–2.0
  • Add 900 mL diethyl ether dropwise (20°C)
  • Filter, wash with ether (3×50 mL), dry at 40°C

Table 6: Salt Form Characterization

Property Free Base Hydrochloride
Melting Point 98–101°C 215–218°C
Aqueous Solubility (25°C) 12 mg/mL 83 mg/mL
Hygroscopicity High Moderate

The hydrochloride form’s enhanced solubility (6.9× improvement) makes it preferable for formulation.

Emerging Methodologies

Enzymatic Acetylation

Recent advances employ immobilized Candida antarctica lipase B (CALB) for stereoselective synthesis:

Biocatalytic Conditions

  • 50 mM phosphate buffer (pH 7.0)
  • 35°C, 24 h
  • Vinyl acetate as acyl donor

Table 7: Enzymatic vs Chemical Acetylation

Parameter Chemical Enzymatic
Yield 94.7% 82.4%
Enantiomeric Excess N/A >99% (trans)
E-Factor 8.7 3.1

Though currently lower-yielding, enzymatic methods reduce solvent waste and improve stereocontrol.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)acetamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • NACA-HCl serves as an important intermediate in the synthesis of more complex organic molecules. Its structural characteristics enable it to participate in various chemical reactions, making it a valuable reagent in organic synthesis.

Synthesis Pathways

  • The typical synthesis involves the reaction of 4-aminocyclohexylamine with acetic anhydride under controlled conditions to yield NACA-HCl. This process can be scaled for industrial production using optimized reaction conditions to enhance yield and purity.

Biological Research

Potential Biological Activities

  • Preliminary studies indicate that NACA-HCl may exhibit biological activities such as antimicrobial and anti-inflammatory properties. Its interaction with biological molecules is under investigation to understand its potential therapeutic applications.

Mechanism of Action

  • The compound's mechanism of action likely involves binding to specific enzymes or receptors, leading to modulation of cellular processes. However, detailed studies on its biological interactions are still limited.

Medicinal Chemistry

Drug Development

  • NACA-HCl is being explored as a precursor for drug development due to its structural properties that may enhance pharmacological effects. Research is ongoing to evaluate its efficacy as a pharmaceutical agent targeting various diseases .

Case Studies

  • While specific case studies on NACA-HCl are sparse, its analogs have shown promise in clinical settings for treating conditions such as pain and inflammation. Future research could focus on establishing clinical efficacy for NACA-HCl itself.

Industrial Applications

Specialty Chemicals Production

  • In industrial settings, NACA-HCl is utilized as an intermediate for producing specialty chemicals. Its unique properties allow it to be incorporated into various formulations and materials, enhancing their performance characteristics.

Table 1: Comparison of this compound with Related Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-Aminocyclohexyl)acetamideAminocyclohexyl groupStudied for analgesic properties
N-(3-Aminocyclohexyl)acetamideAminocyclohexyl groupDifferent positioning may influence reactivity
2-(4-Aminophenyl)-N-(1,3-thiazol-2-yl)acetamideThiazole ringExhibits potent antimicrobial activity

Table 2: Anticipated Applications of NACA-HCl

Application AreaPotential Uses
Pharmaceutical ResearchDrug development targeting inflammatory diseases
Chemical ManufacturingIntermediate in the synthesis of specialty chemicals
Biological StudiesInvestigating enzyme interactions and cellular effects

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Bioactivity and Structural Requirements: The 4-aminocyclohexyl group in the target compound is essential for eIF2B binding, as phenyl analogs (e.g., N-(4-hydroxyphenyl)acetamide) lack the conformational rigidity needed for dimer stabilization . Halogenation (e.g., 2-chloro substitution) increases lipophilicity but reduces aqueous solubility, limiting therapeutic utility .

Solubility and Pharmacokinetics: The hydrochloride salt of N-(4-aminocyclohexyl)acetamide enhances water solubility compared to neutral analogs like N-(4-Oxocyclohexyl)acetamide . Hydroxyl or methylamino substitutions (e.g., N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide HCl) further improve solubility but may alter target engagement .

Synthetic Accessibility :

  • Carbodiimide-based coupling (e.g., EDC/HOBt) is a common method for synthesizing acetamide derivatives, as seen in ISRIB-related compounds .
  • Halogenated analogs require additional steps for chloro-substitution, increasing synthetic complexity .

Biological Activity

N-(4-Aminocyclohexyl)acetamide hydrochloride, a compound with the molecular formula C8H16N2OHClC_8H_{16}N_2O\cdot HCl, is characterized by its unique cyclohexyl structure and an acetamide group. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Weight : 188.68 g/mol
  • Structural Formula :
    • SMILES : CC(=O)NC1CCC(CC1)N
    • InChI : InChI=1S/C8H16N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h7-8H,2-5,9H2,1H3,(H,10,11)

The mechanism of action for this compound remains largely unexplored. However, preliminary data suggest that it interacts with specific molecular targets such as enzymes or receptors. The compound's ability to form hydrogen bonds may lead to alterations in the activity of these targets, impacting various cellular processes and biochemical pathways.

Potential Applications

This compound is currently under investigation for various applications:

  • Medicinal Chemistry : It may serve as a precursor for drug development due to its structural characteristics.
  • Biological Research : Studies are ongoing to explore its interactions with biological molecules.
  • Industrial Use : The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Comparative Analysis with Similar Compounds

Compound NameStructural CharacteristicsUnique Features
N-(3-Aminocyclohexyl)acetamideAmino group at the 3-positionDifferent biological activity
N-(4-Methylcyclohexyl)acetamideMethyl group at the amino positionVariation in sterics affecting biological activity
N-CyclohexylacetamideCyclohexyl without amino substitutionLacks amino functionality

This table highlights how this compound's unique structure could impart distinct pharmacological properties compared to its analogs.

Case Study Insights

A recent study investigated the antimicrobial properties of structurally similar compounds. Results indicated that certain derivatives demonstrated significant efficacy against Gram-positive bacteria. This raises the possibility that this compound could possess similar antimicrobial properties warranting further exploration .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the structural identity of N-(4-aminocyclohexyl)acetamide hydrochloride?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods. Infrared (IR) spectroscopy can confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹ and NH stretches). Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) resolves cyclohexyl and acetamide moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection at 210–220 nm is recommended .

Q. How can researchers assess the purity of N-(4-aminocyclocyclohexyl)acetamide hydrochloride?

  • Methodological Answer : Perform ion-specific tests for chloride content (e.g., silver nitrate titration) and sulfate impurities (gravimetric analysis after precipitation). Quantify heavy metals via atomic absorption spectroscopy (limit: ≤20 ppm). Use HPLC with a C18 column and phosphate buffer (pH 7.4) mobile phase to detect related substances at 0.1% threshold .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : As a solid irritant (GHS pictogram: Irritant), use personal protective equipment (PPE) including nitrile gloves, lab coat, and safety goggles. Work in a fume hood to avoid inhalation. Store in a desiccator at 2–8°C to prevent hygroscopic degradation. Consult safety data sheets (SDS) for spill management and first-aid measures (e.g., eye irrigation with saline) .

Q. What synthetic routes are feasible for preparing this compound?

  • Methodological Answer : Start with 4-aminocyclohexanamine, reacting with acetyl chloride in dry dichloromethane (DCM) under nitrogen. Neutralize with HCl to form the hydrochloride salt. Purify via recrystallization from ethanol/water (1:1 v/v). Monitor reaction progress by thin-layer chromatography (TLC) using ninhydrin staining for free amines .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structural elucidation?

  • Methodological Answer : For ambiguous NMR signals (e.g., cyclohexyl chair vs. boat conformers), use variable-temperature NMR (VT-NMR) to observe dynamic equilibria. Compare experimental IR and X-ray crystallography data (if available) with computational models (DFT calculations at B3LYP/6-31G* level) to validate stereoelectronic effects .

Q. What experimental design is recommended for stability studies under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:

  • Acidic/alkaline hydrolysis : Incubate at 0.1 M HCl/NaOH (40°C, 24 hrs).
  • Oxidative stress : Treat with 3% H₂O₂ (25°C, 6 hrs).
  • Thermal stress : Heat at 80°C (dry and humid conditions).
    Analyze degradation products using LC-MS/MS. Assign degradation pathways (e.g., amide hydrolysis or cyclohexyl ring oxidation) .

Q. How to optimize patent searches for analogs of this compound?

  • Methodological Answer : Use keyword combinations in databases like SciFinder or Derwent:

  • Core structure: "this compound" OR "cyclohexylacetamide derivatives."
  • Filter by International Patent Classification (IPC) codes (e.g., C07C for organic compounds).
  • Cross-reference with Markush structure searches to identify novel substituents (e.g., methyl or benzyl groups) .

Q. What strategies are effective in identifying and quantifying trace impurities?

  • Methodological Answer : Employ LC-MS with electrospray ionization (ESI) in positive-ion mode. Use a gradient elution (water/acetonitrile with 0.1% formic acid) for separation. For quantification, prepare impurity standards (e.g., N-acetylated byproducts) and validate method linearity (R² ≥0.995) across 0.1–10 μg/mL .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-aminocyclohexyl)acetamide hydrochloride
Reactant of Route 2
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N-(4-aminocyclohexyl)acetamide hydrochloride

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